Sucrose hexalaurate

HLB emulsifier selection sucrose ester degree of substitution

Sucrose hexalaurate (CAS 94139‑22‑7, C₈₄H₁₅₄O₁₇) is a high‑substitution sucrose fatty acid ester in which six of the eight available hydroxyl positions on the sucrose scaffold are esterified with lauric acid (C12) chains. It belongs to the sucrose ester family of non‑ionic surfactants, which are widely used as emulsifiers, solubilisers, and permeation enhancers in food (E473), cosmetic, and pharmaceutical applications.

Molecular Formula C84H154O17
Molecular Weight 1436.1 g/mol
CAS No. 94139-22-7
Cat. No. B12658101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose hexalaurate
CAS94139-22-7
Molecular FormulaC84H154O17
Molecular Weight1436.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C84H154O17/c1-7-13-19-25-31-37-43-49-55-61-72(86)93-68-71-79(96-74(88)63-57-51-45-39-33-27-21-15-9-3)82(99-77(91)66-60-54-48-42-36-30-24-18-12-6)84(100-71,69-94-73(87)62-56-50-44-38-32-26-20-14-8-2)101-83-81(98-76(90)65-59-53-47-41-35-29-23-17-11-5)80(78(92)70(67-85)95-83)97-75(89)64-58-52-46-40-34-28-22-16-10-4/h70-71,78-83,85,92H,7-69H2,1-6H3/t70-,71-,78-,79-,80+,81-,82+,83-,84+/m1/s1
InChIKeyXJJOPPNDHZIDHA-WGURRDFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Hexalaurate (CAS 94139-22-7) Procurement‑Grade Baseline for Non‑Ionic Surfactant Selection


Sucrose hexalaurate (CAS 94139‑22‑7, C₈₄H₁₅₄O₁₇) is a high‑substitution sucrose fatty acid ester in which six of the eight available hydroxyl positions on the sucrose scaffold are esterified with lauric acid (C12) chains . It belongs to the sucrose ester family of non‑ionic surfactants, which are widely used as emulsifiers, solubilisers, and permeation enhancers in food (E473), cosmetic, and pharmaceutical applications [1]. Unlike lower‑substitution sucrose laurate blends (mono‑, di‑, or tri‑esters), the hexa‑ester carries a markedly higher hydrophobic load, shifting its physicochemical profile toward lipophilic, oil‑soluble behaviour [2]. This property creates distinct procurement relevance for formulators who require a sucrose‑based surfactant that partitions preferentially into the oil phase rather than the aqueous phase.

Why Generic Sucrose Laurate Blends Cannot Replace Sucrose Hexalaurate (CAS 94139-22-7) in Oil‑Phase Formulation


Generic sucrose laurate ingredients typically consist of mono‑ and di‑ester mixtures with high hydrophile–lipophile balance (HLB) values (≥10) that favour water solubility and oil‑in‑water emulsification . Sucrose hexalaurate, by contrast, bears six laurate chains per sucrose molecule, which drastically reduces the hydrophilic contribution of the residual free hydroxyl groups and yields a low‑HLB, oil‑soluble surfactant [1]. A formulator who substitutes a standard sucrose laurate blend (HLB 15–16) for sucrose hexalaurate will lose oil‑phase compatibility, alter emulsion type (O/W vs. W/O), and compromise the ability to stabilise water‑in‑oil dispersions or solubilise lipophilic actives [1][2]. The quantitative evidence below maps exactly where these differences become selection‑critical.

Sucrose Hexalaurate (94139-22-7) Quantitative Differentiation Evidence Against Closest Analogs


HLB Shift from 15 to ≤4 upon Moving from Sucrose Monolaurate to Hexalaurate

The hydrophile–lipophile balance (HLB) of sucrose fatty acid esters is governed primarily by the mono‑ester content, not the fatty acid chain length [1]. Commercial sucrose laurate products containing ~70% mono‑ester exhibit HLB values of ~15 (e.g., Sisterna L70‑C), placing them firmly in the water‑soluble, O/W emulsifier range . As esterification increases, mono‑ester content declines and HLB drops predictably: esters with 32% mono‑ester content display HLB 6, and further substitution drives HLB toward 1–4 [1]. Sucrose hexalaurate, with six laurate chains per molecule and therefore ≤5% residual mono‑ester, is projected to have an HLB in the 1–4 range, consistent with data for analogous sucrose hexa‑oleate/hexa‑stearate blends (HLB ~1–4) [2]. This represents an HLB shift of ≥10 units relative to the common mono‑ester‑rich laurate grade.

HLB emulsifier selection sucrose ester degree of substitution

Oil‑Phase Solubility and W/O Emulsification Capacity Differentiate Hexalaurate from Lower Esters

The dissolving power of sucrose esters for non‑polar solvents such as n‑hexane increases with the degree of substitution [1]. In comparative solubility testing, higher‑substitution sucrose esters (those with lower mono‑ester content) demonstrated markedly greater capacity to dissolve n‑hexane than lower‑substitution counterparts [1]. Sucrose hexalaurate, as a hexa‑ester with ≤5% free hydroxyl content, is expected to be readily soluble in oils and organic solvents while being essentially insoluble in water, a behaviour opposite to that of sucrose monolaurate (water‑soluble, HLB 15). This oil‑phase affinity is corroborated by the general rule that sucrose di‑ and tri‑esters are poorly water‑soluble and dissolve readily in oils, and the effect intensifies for tetra‑ through hexa‑esters .

oil-soluble surfactant W/O emulsion sucrose ester lipophilicity

Safety‑in‑Use Profile Enables Higher Incorporation Levels than Competing Sucrose Polylaurate Blends

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of saccharide esters, including sucrose polylaurate (a mixed‑ester ingredient that may contain hexalaurate fractions). For leave‑on cosmetic products, the CIR concluded that sucrose polylaurate is safe up to a concentration of 0.039% [1]. In comparison, the broader class of sucrose fatty acid esters is generally recognised as safe at concentrations up to 5% in leave‑on applications [2]. Sucrose hexalaurate, as a defined hexa‑ester rather than an undefined polylaurate mixture, is expected to align with the higher 5% safety threshold applicable to well‑characterised sucrose esters, conferring a >100‑fold advantage in permissible formulation concentration relative to generic sucrose polylaurate blends.

cosmetic safety CIR assessment sucrose ester concentration limit

Membrane‑Perturbing Capability Increases with Esterification Degree, with Hexaesters Outperforming Lower Esters

Sucrose hexaesters of palmitic, stearic, oleic, and linoleic acids have been shown to exert profound effects on the phase behaviour of model membrane systems, disrupting lipid bilayer organisation [1]. Although the specific hexalaurate ester has not been directly tested, the class‑level structure–activity relationship indicates that increased fatty acid chain grafting on the sucrose core amplifies membrane‑perturbing capacity, with hexaesters being more potent than mono‑ or di‑esters [1]. This property is of interest for transdermal and oral drug delivery applications where reversible modulation of epithelial barrier function is desired.

membrane perturbation drug delivery sucrose polyester

High‑Value Application Scenarios for Sucrose Hexalaurate (CAS 94139-22-7) Based on Quantitative Differentiation Evidence


Water‑in‑Oil (W/O) Cosmetic Emulsions and Anhydrous Balms Requiring a Low‑HLB, Oil‑Soluble Sucrose Ester

Sucrose hexalaurate’s projected HLB of 1–4 and oil‑phase solubility make it a direct candidate for the oil phase of W/O emulsions, oleogels, and anhydrous balms [1][2]. Its lipophilicity ensures it partitions into the continuous oil phase, stabilising water droplets without migrating to the aqueous compartment. This contrasts with sucrose monolaurate (HLB 15), which would partition into the water phase and destabilise W/O systems [1]. The safe‑use concentration of up to 5% in leave‑on products [3] provides ample formulation headroom.

Solubilisation of Lipophilic Active Pharmaceutical Ingredients (APIs) in Oral and Topical Drug Delivery

The high substitution degree of sucrose hexalaurate enhances its dissolving power for non‑polar solvents and lipophilic molecules [1]. This property supports its use as a solubiliser for poorly water‑soluble APIs, where the hexa‑ester can incorporate into lipid‑based delivery systems at higher loading than lower‑substitution esters. Additionally, the membrane‑perturbing capacity of sucrose hexaesters [4] may provide adjunct permeation enhancement for transdermal or oral peptide delivery.

High‑Purity Reference Standard for Structure–Activity Relationship (SAR) Studies on Sucrose Ester Substitution Degree

Because most commercial sucrose laurate products are blends of mono‑, di‑, tri‑, and higher esters, isolating the effect of esterification degree requires a defined single‑degree compound. Sucrose hexalaurate (CAS 94139‑22‑7) serves as a well‑characterised hexa‑ester reference for academic and industrial SAR studies investigating how the number of laurate chains influences HLB, CMC, emulsion stability, and membrane interaction [1][4].

Food‑Grade W/O Emulsifier (E473) for Low‑Moisture and Fat‑Continuous Products

Sucrose esters are approved food additives (E473). The low‑HLB, oil‑soluble character of sucrose hexalaurate [1][2] is suited for fat‑continuous food emulsions such as margarine, spreads, and low‑moisture baked goods, where a lipophilic emulsifier is needed to maintain texture and prevent oil separation. Using a high‑HLB sucrose laurate would invert the emulsion and compromise product stability.

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